DL-AP3 vs. DL-AP4: mGluR Subtype Selectivity Determines Functional Antagonism
In transfected CHO cells expressing cloned mGluR1, DL-AP3 and DL-AP4 showed no appreciable effects on mGluR1-mediated signaling, despite both being reported as antagonists in brain slice preparations [1]. This finding suggests that DL-AP3's antagonist activity is mediated through a receptor subtype distinct from cloned mGluR1, whereas DL-AP4 functions primarily as a group III mGluR agonist. For researchers investigating native mGluR pharmacology, DL-AP3 retains functional antagonism in physiological preparations where DL-AP4 is ineffective [1].
| Evidence Dimension | mGluR1 antagonism in transfected CHO cells |
|---|---|
| Target Compound Data | No appreciable effect on cloned mGluR1 |
| Comparator Or Baseline | DL-AP4: no appreciable effect on cloned mGluR1 |
| Quantified Difference | Both compounds ineffective at cloned mGluR1; differential activity observed only in native tissue |
| Conditions | CHO cells stably expressing cloned rat mGluR1; glutamate-stimulated PI hydrolysis assay |
Why This Matters
Researchers studying native mGluR pharmacology must select DL-AP3 over DL-AP4 when group I mGluR antagonism is required, as DL-AP4 is inactive at this target.
- [1] Aramori, I. and Nakanishi, S. Signal transduction and pharmacological characteristics of a metabotropic glutamate receptor, mGluR1, in transfected CHO cells. Neuron 8(4), 757-765 (1992). View Source
